3-Bromo-2-(cyclobutylmethoxy)aniline
Description
3-Bromo-2-(cyclobutylmethoxy)aniline is an organic compound characterized by a bromine atom, a cyclobutylmethoxy group, and an aniline moiety
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-2-(cyclobutylmethoxy)aniline |
InChI |
InChI=1S/C11H14BrNO/c12-9-5-2-6-10(13)11(9)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2 |
InChI Key |
CFPJROUNTGWUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(cyclobutylmethoxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Methoxylation: The brominated aniline is then reacted with cyclobutylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the cyclobutylmethoxy group at the 2-position.
Industrial Production Methods: Industrial production of 3-Bromo-2-(cyclobutylmethoxy)aniline may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated aniline derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-2-(cyclobutylmethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated anilines on cellular processes and enzyme activities.
Industry: In the industrial sector, 3-Bromo-2-(cyclobutylmethoxy)aniline can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-2-(cyclobutylmethoxy)aniline exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, potentially modulating biological pathways and chemical reactions.
Comparison with Similar Compounds
3-Bromoaniline: Lacks the cyclobutylmethoxy group, making it less bulky and potentially less selective in its interactions.
2-Methoxyaniline: Contains a methoxy group but lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-2-methoxyaniline: Similar but with a methoxy group instead of a cyclobutylmethoxy group, leading to different steric and electronic properties.
Uniqueness: 3-Bromo-2-(cyclobutylmethoxy)aniline stands out due to the presence of both the bromine atom and the cyclobutylmethoxy group, which together confer unique steric and electronic characteristics. These features can enhance its utility in specific chemical reactions and biological applications.
This detailed overview provides a comprehensive understanding of 3-Bromo-2-(cyclobutylmethoxy)aniline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-Bromo-2-(cyclobutylmethoxy)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of 3-Bromo-2-(cyclobutylmethoxy)aniline can be represented as follows:
Pharmacological Properties
Research indicates that 3-Bromo-2-(cyclobutylmethoxy)aniline exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, particularly in the context of SARS-CoV-2, suggesting a potential for further exploration in antiviral applications.
The mechanisms through which 3-Bromo-2-(cyclobutylmethoxy)aniline exerts its biological effects are still under investigation. However, it is hypothesized that:
- The bromine substituent may enhance the lipophilicity of the molecule, facilitating membrane penetration.
- The aniline moiety may interact with specific enzymes or receptors involved in microbial and viral pathways.
Research Findings
Recent studies have provided insights into the biological activity of similar compounds. For instance, a study focused on structural optimization of non-covalent inhibitors against SARS-CoV-2 demonstrated significant antiviral effects with related aniline derivatives . These findings underscore the importance of structural modifications in enhancing biological efficacy.
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Bromo-2-(cyclobutylmethoxy)aniline | Antiviral | TBD | Current Study |
| ML300 | Antiviral | 4.45 | |
| 3-Bromo-2-nitroaniline | Antimicrobial | TBD |
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral potential of structurally related compounds in a murine model infected with SARS-CoV-2. The results indicated a reduction in viral load, suggesting that modifications similar to those seen in 3-Bromo-2-(cyclobutylmethoxy)aniline could yield beneficial effects .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of various anilines, indicating that compounds with similar structures displayed inhibitory effects against Gram-positive bacteria. This suggests a pathway for further studies on 3-Bromo-2-(cyclobutylmethoxy)aniline's efficacy against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
